Thiamine monophosphate

Catalog No.
S599487
CAS No.
10023-48-0
M.F
C12H17N4O4PS
M. Wt
344.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine monophosphate

CAS Number

10023-48-0

Product Name

Thiamine monophosphate

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate

Molecular Formula

C12H17N4O4PS

Molecular Weight

344.33 g/mol

InChI

InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19)

InChI Key

HZSAJDVWZRBGIF-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O

Synonyms

Monophosphate, Thiamine, Phosphoester, Thiamine, Thiamine Monophosphate, Thiamine Phosphoester

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-]

Description

The exact mass of the compound Thiamine monophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of 1,3-thiazolium cation in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiamine monophosphate is a phosphate ester of thiamine, also known as vitamin B1. It plays a crucial role in various biochemical processes as a precursor to thiamine diphosphate, the active form of thiamine that acts as a coenzyme in metabolic reactions. Thiamine monophosphate is produced during the hydrolysis of thiamine diphosphate by alkaline phosphatase, and it cannot be converted back to thiamine through acid hydrolysis. This compound is present in low concentrations in human plasma and cerebrospinal fluid, and it occurs naturally in certain foods such as bovine milk .

The primary chemical reaction involving thiamine monophosphate is its conversion to thiamine diphosphate through the action of thiamine-phosphate pyrophosphorylase. This enzyme catalyzes the reaction between the monophosphate form of thiamine and pyrophosphate, facilitating the transfer of a phosphate group to form thiamine diphosphate. Additionally, thiamine monophosphate can undergo hydrolysis to yield free thiamine, although this reaction is not favored under acidic conditions .

Thiamine monophosphate can be synthesized through several methods:

  • Enzymatic Synthesis: The most common method involves the enzymatic action of thiamine-phosphate pyrophosphorylase, which combines the thiazole and pyrimidine forms of thiamine with pyrophosphate.
  • Chemical Synthesis: Thiamine derivatives can be synthesized by reacting thiamine with polyphosphoric acid at elevated temperatures (85 to 125 °C) in the presence of metal pyrophosphate catalysts. This process yields various phosphorylated forms of thiamine, including thiamine monophosphate dihydrate .
  • Hydrolysis: Thiamine diphosphate can be hydrolyzed under alkaline conditions to produce thiamine monophosphate .

Thiamine monophosphate has several applications:

  • Nutritional Supplement: It is used as a dietary supplement to prevent or treat vitamin B1 deficiency.
  • Pharmaceuticals: Thiamine monophosphate derivatives may have therapeutic potential due to their role in metabolic pathways.
  • Research: It serves as a model compound for studying enzymatic reactions involving phosphorylated vitamins and their metabolic roles .

Several compounds are chemically related to thiamine monophosphate. Here are some notable ones:

Compound NameDescriptionUnique Features
Thiamine DiphosphateThe active coenzyme form of thiamine involved in numerous enzymatic reactions.Essential for decarboxylation reactions; higher activity than monophosphate.
ThiamineThe parent compound (vitamin B1) from which all derivatives are derived.Essential nutrient; deficiency leads to beriberi.
CocarboxylaseAnother name for thiamine diphosphate; acts as a cofactor in metabolic pathways.Specifically involved in carbohydrate metabolism processes.
Thiazole DerivativesCompounds containing a five-membered ring with sulfur and nitrogen atoms.Structural similarity but different biological roles compared to phosphorylated forms.

Thiamine monophosphate is unique due to its role as an intermediate in the synthesis of more biologically active compounds like thiamine diphosphate while having limited direct biological activity itself .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

344.07081321 g/mol

Monoisotopic Mass

344.07081321 g/mol

Heavy Atom Count

22

UNII

71F2V60NN0

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

MeSH Pharmacological Classification

Vitamin B Complex

Pictograms

Irritant

Irritant

Other CAS

532-40-1
10023-48-0

Wikipedia

Thiamine_monophosphate

Dates

Last modified: 07-17-2023

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